3'-(2-Aminoethyl)-4-biphenylcarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[3-(2-aminoethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c16-9-8-11-2-1-3-14(10-11)12-4-6-13(7-5-12)15(17)18/h1-7,10H,8-9,16H2,(H2,17,18) |
InChI Key |
HEBXHQVOHGZIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CCN |
Origin of Product |
United States |
General Significance of Biphenyl and Carboxamide Scaffolds in Chemical Biology
The biphenyl (B1667301) moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is considered a "privileged scaffold" in medicinal chemistry. doaj.org This designation stems from its prevalence in a multitude of biologically active compounds, including natural products and synthetic drugs. doaj.orgajgreenchem.com The structural rigidity and planarity of the biphenyl core, coupled with the potential for rotational flexibility (atropisomerism), allow it to adopt specific conformations conducive to binding with diverse biological targets. doaj.org Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antihypertensive properties. ontosight.airesearchgate.net The ability to introduce various substituents onto the phenyl rings provides a facile means to modulate the molecule's steric, electronic, and lipophilic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. arabjchem.orgnih.gov
The combination of a biphenyl scaffold with a carboxamide linker in biphenylcarboxamide derivatives creates a molecular architecture with significant potential for biological activity. This structural arrangement allows for the spatial projection of functional groups in a well-defined manner, enabling precise interactions with target proteins.
Historical Context and Evolution of Analogous Chemical Entities in Research
The history of biphenyl (B1667301) chemistry dates back to the 19th century, with early synthetic methods such as the Wurtz-Fittig reaction (1862) and the Ullmann reaction (1901) providing the initial routes to this class of compounds. nih.gov These early methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substrate scope. A significant leap in the synthesis of biphenyl derivatives came with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. nih.gov The development of reactions like the Suzuki-Miyaura, Negishi, and Stille couplings revolutionized the synthesis of substituted biphenyls, allowing for their efficient and selective preparation under milder conditions. nih.gov
The exploration of biphenylcarboxamides as biologically active agents has evolved in parallel with these synthetic advancements. Early research often focused on creating analogs of known drugs or natural products. For instance, biphenyl-derived carboxylic acids have been recognized for their therapeutic potential for some time, with examples like diflunisal (B1670566) and flurbiprofen (B1673479) being well-known non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com The logical extension of this research was the synthesis of their corresponding carboxamide derivatives to explore potential improvements in activity and pharmacokinetic profiles.
In the late 20th and early 21st centuries, research into biphenylcarboxamides expanded significantly. A notable example is the investigation of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides as antagonists of the platelet-activating factor (PAF). nih.gov This study highlighted how modifications to both the biphenyl and carboxamide portions of the molecule could significantly impact biological activity and oral bioavailability. nih.gov More recent research has continued to explore the diverse biological activities of this class of compounds, including their potential as anticancer agents and inhibitors of various enzymes and signaling pathways. nih.govwalshmedicalmedia.com
Structure Activity Relationship Sar and Lead Optimization Principles for Biphenylcarboxamide Analogues
Design Principles for Modulating Biological Activity
Rational drug design leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. numberanalytics.com This approach can be broadly categorized into structure-based and ligand-based design.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD becomes a powerful tool. Techniques like X-ray crystallography and NMR spectroscopy provide detailed atomic-level information about the target's binding site. nih.gov This allows medicinal chemists to design biphenylcarboxamide analogues that can fit snugly into the binding pocket and form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). For example, if a binding pocket has a hydrophobic sub-pocket, modifications to the biphenyl (B1667301) rings with lipophilic groups can be made to enhance binding affinity. Conversely, if a polar interaction is desired, functional groups capable of hydrogen bonding can be introduced on the carboxamide linker or the biphenyl rings.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD strategies are employed. These methods rely on the knowledge of other molecules that bind to the target of interest. By analyzing a set of active and inactive biphenylcarboxamide analogues, a pharmacophore model can be developed. pharmafeatures.commdpi.com This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. pharmafeatures.com This pharmacophore model then serves as a template for designing new biphenylcarboxamide derivatives with potentially improved activity.
Scaffold Hopping: This strategy involves replacing the central core or "scaffold" of a molecule with a structurally different one while retaining the original biological activity. niper.gov.innih.gov For biphenylcarboxamide analogues, this could mean replacing the biphenyl core with other bicyclic or heterocyclic systems that maintain the crucial spatial arrangement of the key interacting groups. The goal of scaffold hopping is often to discover novel chemical entities with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable intellectual property position. niper.gov.in For instance, replacing one of the phenyl rings with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce a nitrogen atom, which can alter the compound's polarity, metabolic stability, and potential for hydrogen bonding. niper.gov.in
Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.comnih.gov This is a more subtle modification than scaffold hopping. For the biphenylcarboxamide scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the carboxamide linker (-CONH-) is a key feature, but it can be susceptible to enzymatic cleavage. Replacing the amide with bioisosteres like a 1,2,4-triazole, an oxadiazole, or a trifluoroethylamine motif can enhance metabolic stability while preserving the necessary hydrogen bonding capabilities. drughunter.com Similarly, a carboxylic acid group on one of the biphenyl rings could be replaced with a tetrazole ring to improve oral bioavailability. ipinnovative.com
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Carboxamide (-CONH-) | 1,2,4-Triazole | Improve metabolic stability, mimic hydrogen bonding. drughunter.com |
| Phenyl Ring | Pyridine Ring | Increase polarity, improve metabolic stability, introduce hydrogen bond acceptor. niper.gov.in |
| Carboxylic Acid (-COOH) | Tetrazole | Enhance oral bioavailability, similar acidity. ipinnovative.com |
| Hydrogen Atom (-H) | Fluorine Atom (-F) | Block metabolic oxidation, alter electronic properties, enhance binding affinity. nih.gov |
Systematic Derivatization and Conformational Analysis
Systematic derivatization involves making a series of planned modifications to a lead compound and evaluating the effect of these changes on its biological activity. This process, combined with conformational analysis, provides deep insights into the SAR of biphenylcarboxamide analogues.
The nature, position, and size of substituents on the biphenyl rings and the side chain can have a profound impact on a compound's affinity for its target and its selectivity over other related targets.
For instance, in a series of ortho-biphenyl carboxamides identified as inhibitors of the Hedgehog signaling pathway, structure-activity relationship studies led to the reduction of off-target activity against microsomal triglyceride transfer protein (MTP) and resulted in potent and selective Hedgehog inhibitors. nih.gov Similarly, the introduction of an ortho-substituent (e.g., a methyl or trifluoromethyl group) to biphenyl mannosides led to a significant increase in their potency as FimH antagonists. nih.gov
The following table summarizes hypothetical SAR trends for biphenylcarboxamide analogues based on general medicinal chemistry principles:
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| ortho-position of biphenyl ring | Small, electron-withdrawing group (e.g., -F, -Cl) | May induce a specific conformation favorable for binding, potentially increasing affinity and selectivity. nih.gov |
| para-position of biphenyl ring | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could form a key interaction with the target protein, significantly enhancing affinity. |
| Aminoethyl side chain | N-alkylation or N-acylation | May alter polarity and basicity, potentially affecting cell permeability and target engagement. |
| Carboxamide linker | N-methylation | Could restrict rotation and lock the molecule in a more active conformation, but may also disrupt a crucial hydrogen bond. |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov
Biphenylcarboxamide analogues can possess stereocenters, particularly if chiral substituents are introduced on the side chain or if the rotation around the biphenyl single bond is restricted (atropisomerism). It is common for one enantiomer or diastereomer of a chiral drug to be significantly more active than the others. nih.govresearchgate.netnih.gov For example, in a study of 3-Br-acivicin isomers and derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. nih.govnih.gov
Therefore, during the lead optimization of biphenylcarboxamide analogues, it is crucial to synthesize and test individual stereoisomers to identify the most potent and selective one. This can lead to the development of a more effective and safer drug with a better therapeutic index.
Elucidation of Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. pharmafeatures.com Identifying the key pharmacophoric elements of biphenylcarboxamide analogues is essential for designing new compounds with improved activity and for virtual screening of compound libraries to find new hits.
The process of pharmacophore modeling typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. mdpi.com For a typical biphenylcarboxamide scaffold, the key pharmacophoric features might include:
Two Aromatic Rings: The two phenyl rings of the biphenyl core often engage in hydrophobic or π-π stacking interactions with the target protein.
Hydrogen Bond Donor/Acceptor: The carboxamide linker provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions within the binding site.
Hydrophobic/Aromatic Center: The biphenyl moiety itself acts as a significant hydrophobic feature.
Positive Ionizable Feature: The terminal amino group on the ethyl side chain is likely to be protonated at physiological pH, providing a positive charge that can interact with a negatively charged residue in the target's binding site.
A hypothetical pharmacophore model for 3'-(2-Aminoethyl)-4-biphenylcarboxamide could be represented as follows:
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction with Target |
| Aromatic Ring 1 | Phenyl ring attached to the carboxamide | π-π stacking, hydrophobic interaction |
| Aromatic Ring 2 | Phenyl ring with the aminoethyl substituent | Hydrophobic interaction, cation-π interaction |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding |
| Hydrogen Bond Acceptor | Amide C=O | Hydrogen bonding |
| Positive Ionizable Center | Terminal Amino Group (-NH2) | Electrostatic interaction, salt bridge |
By understanding these key pharmacophoric elements, medicinal chemists can design new biphenylcarboxamide analogues that retain these essential features while modifying other parts of the molecule to optimize pharmacokinetic and pharmacodynamic properties. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of biphenylcarboxamide analogues is a multifaceted process aimed at maximizing therapeutic efficacy while minimizing off-target effects. This involves systematic structural modifications to enhance binding affinity for the desired biological target and to improve selectivity over other related targets. Key strategies include the introduction of various substituents on the biphenyl rings and modifications to the carboxamide linker and its associated side chains.
A central principle in the lead optimization of this class of compounds is the strategic exploration of the chemical space around the core biphenylcarboxamide scaffold. By altering the steric, electronic, and hydrophobic properties of the molecule, researchers can refine its interaction with the target protein, leading to significant gains in potency and a more desirable selectivity profile. For instance, in the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, a systematic optimization of a biphenyl scaffold led to the identification of compounds with high potency and selectivity against the related FABP3. researchgate.net
Fine-tuning Interactions at the Target Binding Site
The potency of biphenylcarboxamide derivatives is critically dependent on their ability to form favorable interactions with the amino acid residues lining the target's binding pocket. Fine-tuning these interactions is a cornerstone of lead optimization. This is often achieved by introducing substituents at specific positions on the biphenyl rings to engage in additional hydrogen bonding, hydrophobic, or electrostatic interactions.
For example, in the development of antagonists for the platelet-activating factor (PAF), it was discovered that including a methyl group in the R configuration on the side-chain carbon adjacent to the carboxamide nitrogen led to a marked enhancement of potency. nih.gov This modification likely positions the molecule more favorably within the binding site, optimizing its interactions. Further enhancements in potency can be achieved through substitutions on the biphenyl rings themselves. The addition of lipophilic groups, such as small alkyl chains or halogen atoms, can increase hydrophobic interactions with nonpolar regions of the binding pocket. youtube.com If structural information of the target is available, such as an X-ray crystal structure, it can guide the rational design of analogues with substituents that complement the topology and chemical nature of the binding site. youtube.com
The following table summarizes the impact of various substitutions on the potency of biphenylcarboxamide analogues based on published research findings.
| Compound Series | Substitution | Position | Effect on Potency | Rationale |
| PAF Antagonists | (R)-methyl | Side-chain carbon adjacent to amide | Marked enhancement | Improved fit and interaction within the binding site. nih.gov |
| General Biphenyls | Lipophilic groups (alkyl, halogen) | Biphenyl rings | Increased potency | Enhanced hydrophobic interactions with the target. youtube.com |
| General Biphenyls | Hydrogen bond donors/acceptors | Biphenyl rings | Increased potency | Formation of new hydrogen bonds with target residues. youtube.com |
This table is generated based on principles of lead optimization and specific examples in related compound series.
Modulating Activity Switching
A fascinating aspect of structure-activity relationships is the concept of "activity switching," where subtle structural modifications to a lead compound can drastically alter its biological activity, sometimes leading to interaction with an entirely different target or switching from an agonist to an antagonist effect. nih.govnih.govnih.gov This phenomenon underscores the sensitivity of biological targets to the precise chemical structure of a ligand.
A notable example within a closely related scaffold involves ortho-biphenyl carboxamides, which were initially developed as inhibitors of microsomal triglyceride transfer protein (MTP). nih.gov Through systematic structure-activity relationship studies, researchers were able to modulate the activity of this class of compounds. By implementing specific structural changes, the MTP inhibitory activity was significantly reduced, and instead, the compounds became potent low nanomolar inhibitors of the Hedgehog (Hh) signaling pathway by acting as antagonists of the Smoothened (SMO) receptor. nih.gov This represents a clear case of activity switching, where a chemical scaffold was repurposed for a completely different therapeutic target through targeted chemical modifications.
The switch from an agonist to an antagonist is another critical form of activity modulation. While not specific to biphenylcarboxamides, studies on G protein-coupled receptors (GPCRs) have shown that the introduction of a single functional group can shift a ligand's mode of action from agonism to antagonism. nih.govresearchgate.net This is often achieved by introducing a modification that restricts the conformational rearrangements in the receptor that are necessary for its activation, even while maintaining high binding affinity. nih.govresearchgate.net For instance, molecular dynamics simulations of the Aryl Hydrocarbon Receptor (AHR) ligand-binding domain have shown that a flexible segment of the binding pocket adopts distinct conformations upon binding to an agonist versus an antagonist, acting as a structural switch. mdpi.com These principles can be applied to the biphenylcarboxamide scaffold to intentionally design molecules with a desired functional outcome, such as converting a potential agonist into a safer and more effective antagonist.
The table below illustrates examples of structural modifications leading to activity switching.
| Original Scaffold | Structural Modification | Original Activity | New Activity |
| Ortho-biphenyl carboxamides | Systematic SAR-driven changes | MTP Inhibition | Hedgehog pathway inhibition (Smoothened antagonist). nih.gov |
| A2A Adenosine Receptor Agonist | Thiophene modification at C8 position | Agonist | Antagonist. nih.govnih.gov |
This table provides examples of activity switching observed in biphenylcarboxamides and other relevant scaffolds to illustrate the principle.
Computational Approaches in Compound Design and Analysis
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity. nih.gov
For 3'-(2-Aminoethyl)-4-biphenylcarboxamide, molecular docking could be employed to identify potential protein targets and to understand the key interactions driving its binding affinity and selectivity. For instance, if this compound is being investigated as an inhibitor of a specific enzyme, docking studies can reveal how it fits into the active site and which amino acid residues it interacts with. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The aminoethyl group could act as a hydrogen bond donor, while the biphenyl (B1667301) scaffold could engage in hydrophobic and π-π stacking interactions. researchgate.net
A hypothetical molecular docking study of this compound against a kinase target might yield the following results:
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond | ASP 168 | 2.1 |
| Hydrogen Bond | GLU 95 | 2.5 |
| Hydrophobic (π-π) | PHE 80 | 3.8 |
| Hydrophobic | LEU 145 | 4.2 |
| Hydrophobic | VAL 23 | 3.9 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target. nih.gov
In the context of this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its binding mode to a protein target, as predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key conformational changes that are essential for biological activity. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for its target. nih.gov
A typical MD simulation study on the this compound-protein complex would involve monitoring various parameters over the simulation time, such as:
| Parameter | Description | Typical Observation (Hypothetical) |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | The complex reaches a stable equilibrium after an initial fluctuation, indicating a stable binding mode. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Key hydrogen bonds identified in docking are maintained throughout the simulation, confirming their importance for binding. |
| MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) | A method to calculate the binding free energy. | A favorable binding free energy is calculated, suggesting a strong interaction between the ligand and the protein. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can provide accurate information about molecular orbitals, charge distribution, and chemical reactivity. researchgate.net
For this compound, quantum chemical calculations could be used to understand its intrinsic electronic properties, which are crucial for its chemical behavior and interactions. nih.gov For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity and its ability to participate in charge-transfer interactions. The electrostatic potential map can reveal the regions of the molecule that are electron-rich or electron-poor, which is important for understanding its interactions with other molecules. nih.gov
Key electronic properties of this compound that could be determined through quantum chemical calculations include:
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.5 eV |
| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, related to chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
If a series of analogues of this compound with known biological activities were available, a QSAR model could be developed to guide the design of more potent compounds. mdpi.com This would involve calculating a set of molecular descriptors for each compound, such as lipophilicity (logP), molecular weight, and various electronic and steric parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
A hypothetical QSAR model for a series of biphenylcarboxamide derivatives might be represented by an equation like:
log(1/IC50) = 0.5 * logP - 0.01 * MW + 0.2 * H-bond_donors + 2.1
This equation suggests that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This approach can significantly reduce the number of compounds that need to be screened experimentally, thus saving time and resources.
Starting from the scaffold of this compound, a virtual library of related compounds could be designed by introducing various substituents at different positions of the biphenyl ring system and by modifying the aminoethyl side chain. stanford.edu This virtual library could then be screened against a specific protein target using molecular docking or other in silico methods to identify promising candidates for synthesis and biological evaluation. drugdesign.org
A workflow for in silico screening and virtual library design based on this compound could involve the following steps:
| Step | Description |
| Scaffold Selection | The this compound core is chosen as the starting point. |
| Virtual Library Generation | A diverse set of building blocks (e.g., different functional groups) are computationally attached to the scaffold to create a large library of virtual compounds. |
| Filtering | The virtual library is filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove compounds with unfavorable physicochemical characteristics. |
| Virtual Screening | The filtered library is docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinity. |
| Hit Selection | A subset of the top-ranked compounds ("hits") is selected for synthesis and experimental testing. |
Future Research Directions and Translational Perspectives
Development of Novel Analogues with Improved Target Specificity
The development of novel analogues of 3'-(2-Aminoethyl)-4-biphenylcarboxamide is a crucial step towards improving its potential therapeutic efficacy and minimizing off-target effects. The core structure, consisting of a biphenyl (B1667301) ring linked to a carboxamide with an aminoethyl side chain, offers multiple points for chemical modification.
Future research should focus on systematic structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule affect its binding affinity and selectivity for specific biological targets. For instance, substitutions on the biphenyl rings could modulate the compound's electronic and steric properties, potentially enhancing interactions with the target protein's binding pocket. A series of halo- and nitro-substituted analogues of the related N-(2-aminoethyl)benzamide have been synthesized and shown to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov This suggests that similar modifications to the biphenyl rings of This compound could yield compounds with interesting pharmacological profiles.
Furthermore, modifications to the 2-aminoethyl side chain could influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, introducing different alkyl or aryl groups could alter lipophilicity and metabolic stability. The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides has demonstrated that altering the substituent on the carboxamide moiety can significantly impact antimicrobial activity. nih.gov
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold | Potential Modification Sites | Desired Outcome |
| Biphenyl Rings | Substitution with halogens, nitro groups, alkyl groups, or methoxy (B1213986) groups | Enhanced target binding and selectivity |
| Carboxamide Linker | Alteration of linker length or rigidity | Optimized spatial orientation for target interaction |
| Aminoethyl Side Chain | N-alkylation, N-arylation, or incorporation into a heterocyclic ring | Improved pharmacokinetic properties and target engagement |
The design and synthesis of these novel analogues would likely employ established synthetic methodologies, such as amide coupling reactions and palladium-catalyzed cross-coupling reactions like the Suzuki coupling for the biphenyl core. researchgate.net
Exploration of New Biological Targets for Biphenylcarboxamide Scaffolds
The biphenylcarboxamide scaffold is versatile and has been investigated for its activity against various biological targets. While the specific targets of This compound are not well-defined, related compounds have shown promise in several therapeutic areas.
A key future direction is the comprehensive screening of This compound and its novel analogues against a wide range of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors. For example, a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were evaluated for platelet-activating factor (PAF) antagonist activity. nih.gov Similarly, other carboxamide derivatives are being explored as potential anticancer agents. mdpi.com
High-throughput screening (HTS) campaigns, coupled with computational approaches like molecular docking, can facilitate the identification of new biological targets. mdpi.com By screening a library of biphenylcarboxamide analogues against diverse target panels, researchers can identify novel therapeutic applications. For instance, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov
Table 2: Potential Therapeutic Areas for Biphenylcarboxamide Scaffolds
| Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |
| Oncology | Kinases (e.g., VEGFR-2), Topoisomerases | Carboxamide derivatives have shown promise as anticancer agents. mdpi.com |
| Inflammation | Platelet-Activating Factor (PAF) Receptor | Biphenylcarboxamide derivatives have demonstrated PAF antagonist activity. nih.gov |
| Neurological Disorders | Monoamine Oxidase-B (MAO-B) | N-(2-aminoethyl)benzamide analogues are potent MAO-B inhibitors. nih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes | Aminopyrazine-carboxamides have shown antimicrobial properties. nih.gov |
Advanced Methodologies for Compound Characterization and Mechanistic Validation
A thorough characterization of This compound and its analogues is essential to understand their physicochemical properties and biological activity. Beyond standard techniques like NMR and mass spectrometry for structural elucidation, advanced analytical methods can provide deeper insights.
Techniques such as X-ray crystallography can be employed to determine the three-dimensional structure of the compound in complex with its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogues.
To validate the mechanism of action, a variety of biophysical and cellular assays can be utilized. For instance, surface plasmon resonance (SPR) can be used to study the binding kinetics of the compound to its target protein in real-time. Cellular thermal shift assays (CETSA) can confirm target engagement within a cellular context. Advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, can visualize the subcellular localization of the compound and its effects on cellular processes.
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To gain a comprehensive understanding of the biological effects of This compound , a systems biology approach that integrates multi-omics data is highly valuable. frontiersin.org This involves analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to compound treatment.
By combining these datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover unexpected off-target effects. nih.govmdpi.com For example, transcriptomic analysis can reveal the signaling pathways that are modulated by the compound, while proteomic and metabolomic analyses can provide insights into the downstream functional consequences. nih.gov
The integration of multi-omics data can be particularly useful in identifying the cellular pathways affected by a compound and in predicting potential toxicities. nih.gov This systems-level understanding is crucial for the translation of promising compounds from preclinical research to clinical development. nih.gov
Table 3: Omics Approaches for Compound Characterization
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression | Identification of modulated signaling pathways |
| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Understanding of functional cellular responses |
| Metabolomics (e.g., NMR, Mass Spectrometry) | Changes in metabolite levels | Elucidation of metabolic reprogramming |
| Genomics (e.g., GWAS) | Association of genetic variants with compound response | Identification of patient populations likely to respond to treatment |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3'-(2-Aminoethyl)-4-biphenylcarboxamide with high purity?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, biphenyl-4-carboxylic acid hydrazide reacts with aryl aldehydes and thioglycolic acid in the presence of anhydrous zinc chloride. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Key parameters include anhydrous conditions, reaction time (6–8 hours), and post-synthesis recrystallization in ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments (e.g., aminoethyl NH2 at δ 2.8–3.2 ppm) and biphenyl aromatic signals.
- X-ray crystallography : SHELXL refines crystal structures, highlighting hydrogen bonding between the carboxamide group and adjacent molecules .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 317.15) .
Q. How is the compound’s thermal stability assessed, and what parameters are critical?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 10°C/min) determine decomposition onset (~295°C) and phase transitions. For gels, DSC endotherms at 120°C may indicate mesophasic changes, requiring standardized sample preparation to avoid moisture interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions may arise from assay specificity (e.g., COX-2 inhibition vs. cytokine modulation). Strategies:
- Dose standardization : Use a range (1–50 mg/kg) in rodent anti-inflammatory models, with ibuprofen as a positive control.
- Mechanistic validation : Combine ELISA (e.g., TNF-α/IL-6 levels) with Western blotting to confirm target pathways .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR), prioritizing poses with ∆G < -8 kcal/mol.
- MD simulations : GROMACS (100 ns trajectory) assesses complex stability. Validate with SPR to measure binding kinetics (e.g., KD = 120 nM) .
Q. How can synthetic yield be optimized while minimizing by-products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
